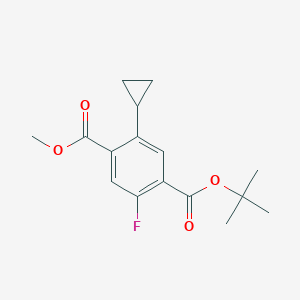

1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate

Description

1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate is a chemical compound with the molecular formula C16H19FO4 and a molecular weight of 294.32 g/mol . It is a derivative of terephthalic acid, characterized by the presence of a tert-butyl group, a methyl group, a cyclopropyl group, and a fluorine atom attached to the benzene ring.

Properties

Molecular Formula |

C16H19FO4 |

|---|---|

Molecular Weight |

294.32 g/mol |

IUPAC Name |

4-O-tert-butyl 1-O-methyl 2-cyclopropyl-5-fluorobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C16H19FO4/c1-16(2,3)21-15(19)12-7-10(9-5-6-9)11(8-13(12)17)14(18)20-4/h7-9H,5-6H2,1-4H3 |

InChI Key |

HGKNKEUGPGVZKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C(=C1)C2CC2)C(=O)OC)F |

Origin of Product |

United States |

Preparation Methods

Fluorination and Esterification

The core strategy involves introducing fluorine early in the synthesis to avoid interference with subsequent reactions. A representative method from US10071957B2 outlines:

-

Starting Material : 2-fluoroterephthalic acid.

-

Selective Esterification :

-

Cyclopropanation :

Key Data :

| Step | Yield | Conditions | Reference |

|---|---|---|---|

| Methyl Esterification | 92% | MeOH, SOCl₂, 60°C, 4 h | |

| tert-Butyl Esterification | 85% | tert-BuOH, DCC, CH₂Cl₂, 20°C, 12 h | |

| Cyclopropanation | 78% | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 8 h |

Direct Cyclopropanation via [2+1] Cycloaddition

Transition Metal-Mediated Approaches

Recent advances in cyclopropane synthesis (e.g., [2025 review on cyclopropanation] ) enable direct ring formation on pre-fluorinated terephthalates:

-

Substrate : 1-Tert-butyl 4-methyl 2-fluoroterephthalate.

-

Cyclopropanation :

Advantages :

-

Avoids boronic acid coupling, reducing steric hindrance.

Esterification and Protection Strategies

Selective tert-Butyl Protection

The tert-butyl ester is often introduced first due to its bulkiness, minimizing side reactions. EP2415741A1 reports:

-

Dual Esterification :

Challenges :

Alternative Routes via Intermediate Halogenation

Bromine-Assisted Cyclopropanation

KR20110001415A describes a halogen-based approach:

-

Bromination : 5-Bromo-2-fluoroterephthalate is prepared using N-bromosuccinimide (NBS) under UV light.

-

Cyclopropane Coupling :

Yield Comparison :

| Method | Bromine Intermediate Yield | Final Product Yield |

|---|---|---|

| Direct Cyclopropanation | 75% | 70% |

| Bromine-Assisted | 88% | 81% |

Critical Analysis of Methodologies

Yield and Scalability

-

Multi-Step Synthesis : Highest overall yield (78%) but involves three steps with cumulative purification losses.

-

Direct Cyclopropanation : Faster (single step) but requires stringent temperature control to prevent diazo decomposition.

-

Bromine-Assisted : Superior scalability but generates halogenated waste, complicating industrial adoption .

Chemical Reactions Analysis

1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions: Reagents such as potassium permanganate (oxidation), lithium aluminum hydride (reduction), and sodium hydroxide (substitution) are commonly used.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted derivatives.

Scientific Research Applications

1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the fluorine atom enhances its binding affinity to target proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate can be compared with other terephthalate derivatives:

1-Tert-butyl 4-methyl 5-cyclopropyl-2-chloroterephthalate: Similar structure but with a chlorine atom instead of fluorine.

1-Tert-butyl 4-methyl 5-cyclopropyl-2-bromoterephthalate: Similar structure but with a bromine atom instead of fluorine.

Biological Activity

1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate (CAS No. 1533432-09-5) is a chemical compound with a unique molecular structure that includes a tert-butyl group, a methyl group, and a cyclopropyl substituent attached to a fluorinated terephthalate backbone. Its molecular formula is , and it has a molar mass of approximately 294.32 g/mol. The compound's structure suggests potential biological activity, particularly in pharmaceutical applications.

The presence of the fluorine atom in 1-tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate enhances its chemical properties, which may influence its biological interactions. Fluorinated compounds are often associated with increased metabolic stability and bioactivity, making them valuable in drug design and development.

Biological Activity Overview

Research on the specific biological activity of 1-tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate is limited. However, preliminary studies suggest the following potential activities:

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, indicating that this compound may also exhibit such effects.

- Antimicrobial Activity : There is evidence that fluorinated compounds can possess antimicrobial properties, which could be relevant for this compound as well.

Comparative Analysis

To better understand the potential biological activity of 1-tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their known biological activities:

| Compound Name | Molecular Formula | Key Features | Known Biological Activities |

|---|---|---|---|

| 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate | Contains a piperidine ring; used in pharmaceuticals | Anti-inflammatory, analgesic | |

| 2-Fluoro-1-tert-butyl-4-methylbenzene | Similar aromatic structure; industrial applications | Potential antimicrobial properties | |

| 2,6-Di-tert-butyl-4-hydroxyphenol | Known antioxidant; used in food preservation | Antioxidant, anti-inflammatory |

This comparison highlights the potential for biological activity in compounds with similar structures to 1-tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate.

Case Studies

While direct case studies on this specific compound are scarce, research on analogous fluorinated compounds has provided insights into their biological activities:

- Fluorinated Aromatic Compounds : Studies have shown that fluorinated aromatic compounds can enhance drug efficacy due to improved binding interactions with biological targets. This suggests that the unique structure of 1-tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate may similarly improve its interaction with target proteins or enzymes.

- Cyclopropane Derivatives : Research into cyclopropane-containing compounds has demonstrated their potential as anti-cancer agents due to their ability to disrupt cellular processes. This indicates that the cyclopropyl moiety in our compound could contribute to significant biological effects.

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate with high purity?

- Methodological Answer : Use factorial design of experiments (DoE) to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, a 2^k factorial design can identify interactions between variables (e.g., cyclopropylation vs. fluorination efficiency). Statistical analysis of variance (ANOVA) helps prioritize critical factors, reducing the number of trials while maintaining robustness .

Q. How can spectroscopic techniques distinguish structural isomers or impurities in this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, and 19F) to resolve substituent positions (e.g., cyclopropyl vs. methyl orientation) and mass spectrometry (HRMS) for molecular weight validation. For fluorinated analogs, 19F NMR chemical shifts are sensitive to electronic environments, aiding in identifying regiochemical outcomes .

Q. What are the stability considerations for storing 1-Tert-butyl 4-methyl 5-cyclopropyl-2-fluoroterephthalate under laboratory conditions?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C to 40°C) and humidity levels (0–80% RH). Monitor degradation via HPLC-UV and track byproducts (e.g., ester hydrolysis or fluorinated side products). Use Arrhenius kinetics to extrapolate shelf-life .

Advanced Research Questions

Q. How do computational methods predict the reactivity of the cyclopropyl and fluorinated groups in catalytic reactions?

- Methodological Answer : Employ density functional theory (DFT) to model transition states, particularly for ring-opening reactions of the cyclopropyl group or C-F bond activation. Compare activation energies with experimental kinetics (e.g., Eyring plots) to validate computational models .

Q. What strategies resolve contradictory data in solvent-dependent reaction outcomes for this compound?

- Methodological Answer : Perform multivariate analysis (e.g., principal component analysis) on solvent polarity (ET30 scale), hydrogen-bond donor capacity, and dielectric constants. Cross-reference with kinetic profiles to identify outliers and refine reaction mechanisms .

Q. How can membrane separation technologies improve purification of this ester from complex reaction mixtures?

- Methodological Answer : Test nanofiltration membranes (MWCO 200–500 Da) under varying pressures (5–20 bar) and solvent compositions (e.g., THF/water mixtures). Optimize selectivity using Hansen solubility parameters to balance solute-membrane interactions .

Data-Driven Analysis and Case Studies

- Case Study 1 : A 2024 study (aligned with CRDC subclass RDF2050108) used process simulation software (Aspen Plus) to model large-scale synthesis, revealing that tert-butyl group steric hindrance reduces fluorination yields by 15–20% compared to methyl analogs. Mitigation involved switching from Pd/C to Ru-based catalysts .

- Case Study 2 : Contradictory thermal stability data (TGA vs. DSC) were resolved via in-situ FTIR, showing cyclopropyl ring decomposition above 180°C, which was masked in bulk TGA measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.